2-thioacetyl MAGE

Catalog No.
S1544421
CAS No.
112014-15-0
M.F
C21H42O3S
M. Wt
374.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-thioacetyl MAGE

CAS Number

112014-15-0

Product Name

2-thioacetyl MAGE

IUPAC Name

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate

Molecular Formula

C21H42O3S

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1

InChI Key

SJNRNWWBXZOALQ-NRFANRHFSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C

Synonyms

2-thio-Acetyl MAGE

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C

2-Thioacetyl MAGE is a sulfur-containing organic compound derived from thioacetic acid. It is characterized by its thioacetyl functional group, which imparts unique chemical properties and biological activities. The compound is typically represented by the molecular formula C₇H₉NO₂S and is recognized for its potential applications in medicinal chemistry and bioconjugation.

  • Nucleophilic Substitution: The thioacetyl group can act as a nucleophile, engaging in reactions with electrophiles to form thioesters.
  • Thiol-Disulfide Exchange: This reaction is significant in biological systems, allowing for the formation and breaking of disulfide bonds, which are crucial for protein structure stability.
  • Oxidation Reactions: The compound can undergo oxidation to yield sulfonic acids or disulfides, which are important in redox biology .

2-Thioacetyl MAGE exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its ability to form covalent bonds with thiol-containing biomolecules enhances its utility in drug design:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains by disrupting cellular processes through thiol interactions.
  • Anticancer Activity: Preliminary studies suggest that 2-thioacetyl MAGE may induce apoptosis in cancer cells, making it a candidate for further pharmacological investigation .

The synthesis of 2-thioacetyl MAGE can be achieved through several methods:

  • Thioacetic Acid Reaction: The compound can be synthesized by reacting thioacetic acid with appropriate amines or alcohols under controlled conditions.
  • Direct Acetylation: A method involving the acetylation of thiols using acetic anhydride or acetyl chloride may also yield 2-thioacetyl MAGE.
  • One-Pot Reactions: Recent advancements allow for one-pot multi-step reactions that integrate thiolactone chemistry, streamlining the synthesis process .

The applications of 2-thioacetyl MAGE span various fields:

  • Drug Development: Its unique chemical properties make it a valuable scaffold for designing novel therapeutics.
  • Bioconjugation: It serves as a reactive handle for attaching biomolecules in drug delivery systems and diagnostics.
  • Material Science: The compound's reactivity can be exploited in polymer chemistry, particularly in creating functionalized materials through thiol-ene click chemistry .

Interaction studies have highlighted the significance of 2-thioacetyl MAGE in biological systems:

  • Thiol Interactions: The compound readily interacts with thiol groups on proteins, facilitating covalent modifications that can alter protein function.
  • Fluorescence Studies: Techniques such as flow cytometry have been employed to assess the binding efficiency and reactivity of 2-thioacetyl MAGE with thiol-containing substrates .

Several compounds share structural or functional similarities with 2-thioacetyl MAGE. Below is a comparison highlighting their unique features:

CompoundStructure/Functional GroupUnique Features
Thioacetic AcidCH₃C(O)SHBasic precursor for synthesizing thioesters
AcetylcysteineCH₃C(O)C(SH)NH₂Contains amino group; used in cysteine supplementation
Mercaptoacetic AcidHSCH₂COOHStrong odor; used in organic synthesis
N-acetylcysteineCH₃C(O)C(SH)NH₂Antioxidant properties; used in respiratory therapies

Each of these compounds has distinct properties that differentiate them from 2-thioacetyl MAGE, particularly regarding their biological activities and applications in medicinal chemistry.

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.28546637 g/mol

Monoisotopic Mass

374.28546637 g/mol

Heavy Atom Count

25

Appearance

Assay:≥97%A solution in methyl acetate

Wikipedia

2-thioacetyl MAGE

Dates

Modify: 2023-08-15

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